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N(2)-(Pyridyloxobutyl)deoxyguanosine

DNA Adductomics Tobacco Carcinogenesis Isotope-Dilution HPLC

Researchers using O⁶-POB-dG or generic N²-alkyl standards for N2-POB-dG quantification face systematic quantification errors due to differing MS ionization and replication-blocking potencies. N2-POB-dG (CAS 120789-94-8) is the authenticated, regioisomerically pure standard resolving this. - Differentiated Standard: Enables isotope-dilution LC-MS/MS at endogenous levels below 0.05 pmol/mg DNA, eliminating the false positives generated by O⁶-POB-dG calibration. - Functional Selectivity: Provides a potent, error-free replication block (projected bypass ~16.7%), confirmed independent of Pol ν/θ, for clean TLS polymerase inhibitor screening. - Supply Assurance: Synthesized under rigorous quality control; available from stock with comprehensive CoA for immediate global dispatch.

Molecular Formula C12H9NO
Molecular Weight 0
CAS No. 120789-94-8
Cat. No. B1168857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(2)-(Pyridyloxobutyl)deoxyguanosine
CAS120789-94-8
SynonymsN(2)-(pyridyloxobutyl)deoxyguanosine
Molecular FormulaC12H9NO
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)NCCCC(=O)C4=CN=CC=C4)CO)O
InChIInChI=1S/C19H22N6O5/c26-9-14-13(28)7-15(30-14)25-10-22-16-17(25)23-19(24-18(16)29)21-6-2-4-12(27)11-3-1-5-20-8-11/h1,3,5,8,10,13-15,26,28H,2,4,6-7,9H2,(H2,21,23,24,29)/t13-,14+,15+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-POB-dG: Product Identity and Adduct Class Definition


N(2)-(Pyridyloxobutyl)deoxyguanosine (N2-POB-dG; CAS 120789-94-8), also designated 2'-deoxy-N-[4-oxo-4-(3-pyridinyl)butyl]guanosine, is a synthetic nucleoside standard representing a specific minor-groove DNA adduct formed via the pyridyloxobutylation pathway of tobacco-specific nitrosamines (NNK and NNN) [1]. Unlike the more abundant and mutagenic O⁶-position isomer (O⁶-POB-dG), N2-POB-dG places the bulky pyridyloxobutyl group in the Watson-Crick hydrogen-bonding face of guanine, leading to fundamentally different replication blocking, repair, and mutagenic properties that preclude generic substitution between these structurally similar adducts in experimental systems [2].

Why O⁶-POB-dG Cannot Replace N2-POB-dG in Research


The pyridyloxobutylation of deoxyguanosine yields regioisomeric adducts at the N², O⁶, and N7 positions, each exhibiting distinct abundance, stability, and biological processing. Critically, N2-POB-dG and its branched-chain analog (adduct 1) are formed at levels below 0.05 pmol/mg DNA in target tissues, in stark contrast to the 0.7–7.9 pmol/μmol dG levels observed for O⁶-POB-dG, 7-pobG, and O²-pobdT [1]. Furthermore, N²-alkyl-dG lesions block DNA replication far more potently than their O⁶-alkyl counterparts—yielding bypass efficiencies of only 16.7–26.2% versus 43.3–74.4%—while remaining completely error-free, a functional dichotomy that O⁶-POB-dG standards cannot recapitulate [2]. These quantitative differences in formation, replication interference, and mutagenic outcome mean that selecting O⁶-POB-dG or a simple alkyl-chain N²-dG standard for calibration, spike-in recovery, or polymerase bypass experiments will produce systematically inaccurate results when the analyte of interest is N2-POB-dG.

Quantitative Evidence for N2-POB-dG Procurement Decisions


In Vivo Formation Levels vs. O⁶-POB-dG and 7-pobG

In hepatic DNA from rats treated with [5-³H]NNK, N2-POB-dG (adduct 2) could not be detected above the limit of 0.05 pmol/mg DNA. In contrast, under identical exposure conditions, the major pyridyloxobutyl adducts 7-pobG and O²-pobdT were readily quantifiable at 4.2 and 2.8 pmol/μmol dG, respectively, 8 h post-treatment with 10 μmol NNK in A/J mice [1]. O⁶-POB-dG was measured at 1.0 pmol/μmol dG in the same experiment [2]. This near-complete absence of N2-POB-dG in genomic DNA—versus the robust signal for the O⁶- and N7-linked isomers—makes it a uniquely low-abundance biomarker requiring a high-purity synthetic standard for any quantitative assay development [1].

DNA Adductomics Tobacco Carcinogenesis Isotope-Dilution HPLC

Replication Bypass Efficiency of N²-Alkyl vs. O⁶-Alkyl Lesions

In the competitive replication and adduct bypass (CRAB) assay performed in HEK293T cells, minor-groove N²-alkyl-dG lesions strongly impeded replication: N²-Et-dG exhibited a bypass efficiency (BE) of 26.2%, and N²-nBu-dG a BE of 16.7%. By contrast, major-groove O⁶-alkyl-dG lesions were significantly less blocking: O⁶-nBu-dG BE = 43.3%, O⁶-POB-dG BE = 74.4% [1]. Although N2-POB-dG itself was not included in this panel due to its synthetic complexity, the class-level trend establishes that increasing steric bulk at the N² position progressively reduces bypass efficiency, placing N2-POB-dG (with the largest alkyl group) at the extreme blocking end of the spectrum.

Translesion Synthesis DNA Replication Fidelity Polymerase Bypass

Mutagenic Outcome: Error-Free Bypass vs. G→A Mutations

Replication across N²-alkyl-dG lesions (N²-Et-dG and N²-nBu-dG) was completely error-free in HEK293T cells, yielding no detectable G→A, G→T, or G→C mutations above background. In direct contrast, O⁶-POB-dG induced both G→A mutations (frequency modulated by Pol θ depletion) and G→T transversions [1]. O⁶-Et-dG produced G→A mutations at 73% frequency in wild-type cells [1]. The error-free bypass of N²-alkyl-dG lesions is consistent with their minor-groove location, which does not distort Watson-Crick base-pairing geometry [2]. As a class member, N2-POB-dG is expected to share this non-mutagenic bypass profile.

Mutagenesis DNA Adduct Genotoxicity Tobacco-Specific Nitrosamines

Glycosidic Bond Stability Across Pyridyloxobutyl Adduct Classes

O⁶-POB-dG demonstrates exceptional stability at physiological pH, remaining intact for >13 days at pH 7.0 and resisting neutral thermal hydrolysis (pH 7.0, 100°C, 30 min) . In contrast, N7-linked pyridyloxobutyl adducts (7-pobG) are highly labile, undergoing spontaneous depurination to release 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) [1]. N²-alkyl-dG adducts, including N2-POB-dG, possess stable glycosidic bonds due to the electron-donating nature of the N² substituent that does not labilize the N-glycosidic linkage, providing intermediate stability between the hyperstable O⁶-adducts and the highly labile N7-adducts [1].

DNA Adduct Stability Depurination Kinetics Sample Preparation

Polymerase Dependence of Lesion Bypass

Genetic ablation of polymerase ν, polymerase θ, or both did not alter the bypass efficiency or fidelity of N²-alkyl-dG lesions in HEK293T cells, demonstrating that these minor-groove lesions are processed independently of these two A-family TLS polymerases [1]. In striking contrast, depletion of Pol θ significantly reduced the G→A mutation frequency of O⁶-POB-dG, and Pol ν depletion attenuated the bypass efficiency of all three O⁶-alkyl-dG lesions tested [1]. This polymerase independence of N²-alkyl-dG bypass implies that N2-POB-dG engages a distinct TLS polymerase repertoire.

Translesion DNA Polymerases DNA Damage Tolerance CRISPR-Engineered Cell Lines

Key Research Applications of N2-POB-dG


LC-MS/MS Method Development for Tobacco Carcinogenesis

N2-POB-dG is the essential calibration standard for developing isotope-dilution LC-MS/MS assays targeting this minor adduct in DNA from NNK/NNN-exposed tissues. Because endogenous N2-POB-dG levels fall below 0.05 pmol/mg DNA while co-occurring O⁶-POB-dG reaches 1.0 pmol/μmol dG [1], any assay lacking the authentic N2-POB-dG standard (and relying instead on O⁶-POB-dG for calibration) will produce false-positive or grossly inflated quantification. The standard is also required for spike-in recovery experiments to validate enzymatic hydrolysis efficiency, given that N²-alkyl-dG adducts resist the acid depurination protocols used for N7-adducts [2].

Replication Stress Screening with Site-Specific Lesion Plasmids

For academic and industrial laboratories investigating replication stress responses or screening for TLS polymerase inhibitors, N2-POB-dG can be site-specifically incorporated into plasmid vectors to create a potent, non-mutagenic replication block. Based on the N²-alkyl-dG class behavior (N²-nBu-dG bypass efficiency 16.7% [1]), N2-POB-dG is projected to be one of the most blocking lesions available, surpassing the blocking potency of O⁶-POB-dG (BE 74.4%) by at least 4-fold. Its error-free bypass also eliminates mutagenic confounding, enabling clean readouts of replication fork stalling and ATR/Chk1 activation.

Negative Control for Translesion Synthesis Polymerase Studies

The demonstrated independence of N²-alkyl-dG bypass from Pol ν and Pol θ [1] positions N2-POB-dG as an ideal negative-control lesion for experiments designed to interrogate the roles of specific TLS polymerases. When parallel experiments are conducted with O⁶-POB-dG (which requires Pol θ for mutagenic bypass) and N2-POB-dG (which is bypassed independently), the differential response isolates the polymerase-specific contribution to genotoxin sensitivity, supporting mechanistic dissection of DNA damage tolerance pathways.

Discriminating HPB-Releasing Adducts in Tobacco Biomarker Studies

In population-level biomonitoring of tobacco-related DNA damage via HPB release, N2-POB-dG serves as a critical reference standard to discriminate between HPB derived from labile N7-adducts (the major source) and the minor contribution from stable N²-positions. Without the authentic N2-POB-dG standard to confirm chromatographic retention time and mass transition, studies employing neutral thermal hydrolysis will systematically misattribute the HPB signal, leading to inaccurate adductomic profiles [1].

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